molecular formula C20H22N4O4S2 B2566216 N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 851987-78-5

N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide

Katalognummer: B2566216
CAS-Nummer: 851987-78-5
Molekulargewicht: 446.54
InChI-Schlüssel: WCXCLUJYTJICQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a structurally complex small molecule featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The compound incorporates a benzohydrazide moiety linked to a pyrrolidinylsulfonyl group at the para position of the benzene ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs, such as ML293, highlight the importance of the benzothiazole moiety in receptor selectivity and brain penetration .

Eigenschaften

IUPAC Name

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-13-5-10-16(28-2)17-18(13)29-20(21-17)23-22-19(25)14-6-8-15(9-7-14)30(26,27)24-11-3-4-12-24/h5-10H,3-4,11-12H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXCLUJYTJICQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a novel organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzo[d]thiazole moiety with a pyrrolidinyl sulfonamide group, which may influence its pharmacological properties. The chemical formula is C₁₈H₁₈N₄O₃S, and it has a molecular weight of approximately 358.43 g/mol .

Synthesis

The synthesis of this compound typically involves the coupling of 4-methoxy-7-methylbenzo[d]thiazol-2-amine with an appropriate acid chloride under basic conditions. For example, isonicotinoyl chloride can be used in the presence of a base like diisopropylethylamine (DIPEA) in dichloromethane (DCM). The reaction proceeds through an acylation mechanism, leading to the formation of the desired hydrazide product, which can be purified using reverse-phase high-performance liquid chromatography (HPLC) .

Biological Activity

Preliminary studies indicate that N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide exhibits significant biological activity, particularly as a potential modulator of ion channels and receptors. The compound's potency has been evaluated in various assays, showing micromolar efficacy with an EC50 value of approximately 1.8 µM .

The compound appears to function as a positive allosteric modulator , enhancing receptor activity without directly activating them. This property may have implications for therapeutic applications, particularly in conditions where modulation of receptor activity is beneficial .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide enhances its biological activity while maintaining favorable pharmacokinetic properties. A comparative analysis with related compounds reveals the following:

Compound Name Structural Features Biological Activity
N-(4-methoxybenzenesulfonyl)benzohydrazideLacks thiazole moietyModerate activity against specific targets
N'-(2-thienyl)-4-(pyrrolidin-1-sulfonyl)benzohydrazideContains thiophene instead of thiazoleEnhanced potency compared to similar sulfonamides
N'-(5-bromo-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-sulfonyl)benzohydrazideBromine substitution on thiazoleIncreased lipophilicity and altered pharmacokinetics

This table illustrates how modifications to the structure can significantly impact biological activity.

Case Studies and Research Findings

Research has demonstrated that compounds similar to N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide exhibit various biological activities, including:

  • Anticonvulsant Activity : Certain thiazole-bearing molecules have shown promising anticonvulsant properties, indicating potential applications in epilepsy treatment .
  • Anticancer Properties : Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antibacterial Effects : Recent investigations revealed that thiazole derivatives possess significant antibacterial activity against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Pharmacological Comparison with ML293

Feature Target Compound ML293
Core Structure Benzohydrazide Amide
Benzothiazole Substituents 4-methoxy, 7-methyl 4-methoxy, 7-methyl
Functional Group 4-(Pyrrolidin-1-ylsulfonyl) 4-Pyridylamide
Target Receptor Not reported M4 mAChR
Potency (EC50) Not reported 1.3 µM
Brain Penetration (B:P) Not reported 0.85
Clearance Not reported 11.6 mL/min/kg (rat)
Reference -

Benzohydrazide Derivatives with Sulfonyl Groups

Benzohydrazide derivatives, such as those synthesized in , exhibit structural similarities to the target compound. These compounds (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) incorporate sulfonyl groups and demonstrate tautomerism, which may influence their binding to biological targets . Key comparisons include:

  • Synthetic Flexibility : The target compound’s pyrrolidinylsulfonyl group contrasts with the aryl-sulfonyl groups in ’s derivatives. Pyrrolidine’s cyclic amine may enhance solubility and reduce metabolic instability compared to aromatic sulfonamides.

Sulfonamide vs. Amide Functionality

The substitution of amides with sulfonamides is a critical distinction between the target compound and ML293. SAR studies in highlight that sulfonamide replacements in ML293 analogs (e.g., compound 35) resulted in reduced potency and efficacy, underscoring the amide group’s importance in M4 receptor interactions . However, demonstrates that sulfonamide-containing benzohydrazides can retain activity in other contexts (e.g., triazole-thiones), suggesting that the target compound’s benzohydrazide core may compensate for sulfonamide-related limitations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.